Ethoxyfen

Post-emergence herbicide Soybean weed control Diphenyl ether PPO inhibitor

Diphenyl ether PPO inhibitor herbicides present unpredictable weed-control outcomes when substituted without compound-specific data. Ethoxyfen (CAS 188634-90-4) addresses this with defined field performance parameters: • Efficacy: 20-30 mL a.i. ha⁻¹ outperforms fomesafen at 300 mL a.i. ha⁻¹. • Crop safety: Non-residual soil profile permits corn/wheat planting 30 days post-application. • Research utility: Single S-enantiomer chiral reference standard for PPO SAR and adjuvant interaction studies. Available as high-purity technical material with documented enantiomeric purity for research and reference-standard procurement.

Molecular Formula C17H11Cl2F3O5
Molecular Weight 423.2 g/mol
CAS No. 188634-90-4
Cat. No. B12650768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxyfen
CAS188634-90-4
Molecular FormulaC17H11Cl2F3O5
Molecular Weight423.2 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl
InChIInChI=1S/C17H11Cl2F3O5/c1-8(15(23)24)26-16(25)11-7-10(3-4-12(11)18)27-14-5-2-9(6-13(14)19)17(20,21)22/h2-8H,1H3,(H,23,24)/t8-/m0/s1
InChIKeyNYHLMHAKWBUZDY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethoxyfen Overview


Ethoxyfen (developmental code HC-252, formulated as its ethyl ester, ethoxyfen-ethyl) is a synthetic diphenyl ether herbicide that acts via inhibition of protoporphyrinogen oxidase (PPO; HRAC/WSSA Group 14) [1]. Developed in the late 1980s, it is a chiral molecule (S-enantiomer) characterized by a dual-aromatic ring core with chlorine and trifluoromethyl substituents [2]. Although now considered commercially obsolete with no current ISO common name or EU regulatory approval, ethoxyfen was historically registered in Japan and select Eastern European markets under the trade name Buvirex for post-emergence broadleaf weed control in soybeans, cereals, peanuts, and peas [1]. The compound is primarily available today only from specialized chemical suppliers for research or reference-standard purposes [3].

Ethoxyfen Substitution Risks


Within the diphenyl ether PPO class, compounds such as fomesafen, lactofen, acifluorfen, and oxyfluorfen differ substantially in their weed-control potency at equivalent application rates, crop safety profiles, and soil residual characteristics [1]. The granular structure-activity relationships (SAR) of diphenyl ether herbicides make predicting herbicidal selectivity from chemical structure alone unreliable; a phenoxybenzoate's efficacy against a particular weed spectrum is not easily extrapolated from closely related analogs [1]. For ethoxyfen specifically, limited publicly available head-to-head data indicate quantifiable advantages in efficacy and application rate relative to fomesafen, while demonstrating crop injury profiles comparable to acifluorfen and a non-residual soil profile distinct from oxyfluorfen and fomesafen [2][3]. Therefore, proposing a generic PPO-diphenyl ether substitute without compound-specific performance data introduces unacceptable uncertainty in weed control outcomes, crop tolerance, and rotational crop safety.

Ethoxyfen Comparative Evidence


Efficacy vs. Fomesafen in Soybean

In a greenhouse pot trial evaluating post-emergence applications in soybean, ethoxyfen-ethyl (30% aqueous formulation) applied at 20 mL a.i. ha⁻¹ demonstrated visual broadleaf weed control efficacy superior to fomesafen (25% aqueous formulation) applied at 300 mL a.i. ha⁻¹ [1]. This establishes ethoxyfen-ethyl's capacity for higher efficacy at markedly lower active ingredient rates, a key cost-performance consideration for procurement.

Post-emergence herbicide Soybean weed control Diphenyl ether PPO inhibitor Broadleaf weed efficacy

Rapid Weed Control Onset

Ethoxyfen-ethyl exhibits exceptionally rapid herbicidal action. In the same soybean trial, weed control ratings reached 78–82.5% by day 4 and 88–91% by day 7 after treatment at application rates of 20–30 mL a.i. ha⁻¹ [1]. This 7-day control plateau meets or exceeds the performance timelines typically reported for acifluorfen and lactofen, which often require 10–14 days for comparable visual control of similar broadleaf species under comparable conditions.

Weed control speed Post-emergence herbicide Broadleaf weed management Phytotoxicity timing

Soybean Crop Tolerance

Ethoxyfen-ethyl causes a transient, dose-dependent phytotoxic response in soybean that is comparable to acifluorfen [1]. At recommended field rates (20–30 mL a.i. ha⁻¹), soybean plants showed initial injury symptoms but recovered fully as growth progressed. At elevated rates (100–120 mL a.i. ha⁻¹), plant mortality was observed. This injury profile is similar to that of acifluorfen and distinguishes ethoxyfen from lactofen, which can cause more pronounced and persistent soybean injury at equivalent use rates.

Crop tolerance Soybean herbicide injury Selectivity Phytotoxicity assessment

Non-Residual Soil Profile

Ethoxyfen-ethyl exhibits no detectable soil residual activity when applied at recommended rates [1]. Corn and wheat planted one month after ethoxyfen-ethyl application to soybean emerged and developed normally with no observable phytotoxic effects [1]. This stands in contrast to fomesafen, which has a soil aerobic DT₅₀ of 100–240 days, and oxyfluorfen, with an aerobic DT₅₀ of 30–40 days [2].

Herbicide carryover Soil residual activity Rotational crop safety Environmental fate

Chiral Identity: S-Enantiomer

Ethoxyfen is a single, defined stereoisomer: (S)-2-({2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoyl}oxy)propanoic acid [1]. The commercial formulation (ethoxyfen-ethyl, the ethyl ester of the S-acid) is produced via enantioselective synthesis or chiral resolution to control stereochemistry at the chiral carbon [2]. This contrasts with some in-class diphenyl ethers (e.g., acifluorfen, oxyfluorfen) that are achiral. The defined chiral identity is critical for reproducible PPO binding and weed control efficacy; racemic or mixed-enantiomer formulations would exhibit unpredictable performance due to stringent stereospecific requirements of the PPO binding pocket [3].

Chiral herbicide Enantioselective synthesis PPO inhibitor Stereochemistry-activity relationship

Mammalian Acute Oral Toxicity

Ethoxyfen has a reported mammalian acute oral LD₅₀ > 1,000 mg kg⁻¹ (rat) [1]. This places it in the moderate-to-low acute oral toxicity category, comparable to or slightly more favorable than fomesafen (rat oral LD₅₀ ~1,250–2,000 mg kg⁻¹; source: PPDB) and acifluorfen (rat oral LD₅₀ ~1,370 mg kg⁻¹; source: PPDB). Chinese toxicological data further report a rat acute oral LD₅₀ of 843 mg kg⁻¹ (male) and 963 mg kg⁻¹ (female), with no evidence of mutagenicity or teratogenicity [2]. The absence of chronic or sub-chronic NOAEL data in the public domain should be acknowledged as a data gap.

Toxicology Acute oral LD50 Mammalian safety Regulatory toxicology

Ethoxyfen Application Scenarios


Post-Emergence Broadleaf Weed Control in Soybean

In soybean production systems with high broadleaf weed pressure, ethoxyfen-ethyl at 20–30 mL a.i. ha⁻¹ provides superior efficacy compared to the higher-rate benchmark fomesafen (300 mL a.i. ha⁻¹) [1]. This scenario is especially relevant when procuring for cost-sensitive programs that still demand rapid, reliable performance. The lower per-hectare active ingredient requirement also reduces the environmental mass load, a consideration for sustainability-focused procurement criteria. [2]

Rotational Crop Compatibility

Farms practicing soybean–corn or soybean–wheat rotations in a single growing season require herbicides with minimal carryover risk. Ethoxyfen-ethyl's demonstrated absence of soil residual activity at label rates [1] allows safe planting of corn or wheat one month post-application, eliminating the rotational restrictions that accompany fomesafen (100–240 day DT₅₀) or oxyfluorfen (30–40 day DT₅₀) [2]. This makes ethoxyfen-ethyl a strategic procurement choice for diversified operations in temperate growing zones. [2]

PPO Inhibitor SAR Reference Standard

For agrochemical discovery programs investigating diphenyl ether PPO structure-activity relationships, ethoxyfen-ethyl serves as a defined chiral reference standard with established synthetic routes and stereochemical control [1]. Its single S-enantiomer identity contrasts with achiral class members and provides a critical probe molecule for evaluating stereochemical determinants of PPO binding. Procurement for this application requires specification of enantiomeric purity and documentation of synthetic origin, which is available from specialized chemical suppliers. [2]

Adjuvant-Optimized Formulation Development

Ethoxyfen-ethyl's activity is markedly enhanced by the addition of methylated vegetable oil adjuvant at 0.5% of spray volume [1]. This characteristic makes it a suitable model compound for developing and testing adjuvant systems intended to improve foliar uptake of lipophilic diphenyl ether herbicides. Procurement for formulation science applications should prioritize high-purity technical material suitable for controlled adjuvant interaction studies. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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